

# A Comparative Analysis of Experimental and Theoretical Data on Diiododifluoromethane Reactions

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Compound of Interest		
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A critical examination of experimental and theoretical findings concerning the atmospheric reactions of **diiododifluoromethane** (CF2I2) reveals both areas of strong agreement and avenues for further investigation. This guide synthesizes available data on the photodissociation of CF2I2 and its reactions with key atmospheric oxidants, offering a resource for researchers, scientists, and drug development professionals interested in the atmospheric fate of this iodine-containing compound.

**Diiododifluoromethane** is a subject of atmospheric interest due to its potential to transport iodine into the stratosphere and contribute to ozone depletion cycles. Understanding the rates and mechanisms of its primary degradation pathways—photodissociation and reaction with atmospheric oxidants like the hydroxyl radical (OH) and the ground-state oxygen atom (O(³P)) —is crucial for accurately modeling its environmental impact. This guide provides a comparative overview of the experimental data and theoretical calculations available for these critical reactions.

# Photodissociation of Diiododifluoromethane: A Tale of Two Pathways

The absorption of solar radiation is a primary driver of CF2I2 degradation in the atmosphere. Experimental and theoretical studies have focused on elucidating the products and quantum yields of its photodissociation across various ultraviolet wavelengths.







A key study on the photodissociation of CF2I2 at 193 nm provides a direct comparison between experimental measurements and theoretical calculations. Experimentally, the branching ratio for the production of electronically excited iodine atoms, I(<sup>2</sup>P<sub>1</sub>/<sub>2</sub>), versus ground-state iodine atoms, I(<sup>2</sup>P<sub>3</sub>/<sub>2</sub>), was determined to be 0.73:0.27.[1] Theoretical calculations, based on time-dependent density functional theory (TD-DFT), have been employed to investigate the excited electronic potential energy surfaces and plausible dissociation pathways, providing a framework for interpreting these experimental results.[1]

Further experimental investigations at various wavelengths have revealed a competition between two primary dissociation channels: a two-body dissociation producing a CF2I radical and an iodine atom, and a three-body dissociation yielding a CF2 radical and two iodine atoms. [2] At longer wavelengths, such as 351 nm, the radical channel (CF2I + I) is dominant. As the photolysis wavelength decreases, providing more energy, the three-body dissociation channel (CF2 + I + I) becomes more significant, eventually becoming the exclusive pathway at 248 nm. [2][3] Studies in solution have also observed this wavelength-dependent competition between two- and three-body dissociation mechanisms.[4][5]

Table 1: Comparison of Experimental Observations for CF2I2 Photodissociation



Wavelength (nm)	Primary Dissociation Channel(s)	Key Experimental Findings
193	CF2 + I + I	Branching ratio of I(2P1/2)/I(2P3/2) is 0.73:0.27.[1]
248	CF2 + I + I (exclusive)	Three-body dissociation is the sole pathway.[2][3]
267	CF2 + I + I (exclusive in solution)	Ultrafast state-selective three-body dissociation observed.[5]
308	CF2I + I and CF2 + I + I	Both two- and three-body dissociation channels are active.[2]
310	Mixture of two- and three-body dissociation (in solution)	Wavelength-dependent competition between channels. [5]
337	CF2I + I	Primarily two-body dissociation.[2]
351	CF2I + I	Dominant two-body dissociation.[2]
350	CF2I + I (exclusive in solution)	Ultrafast state-selective two- body dissociation observed.[5]

## **Experimental and Theoretical Protocols: Photodissociation**

#### **Experimental Methods:**

- Photofragment Translational Spectroscopy: This technique is used to measure the time-offlight and angular distributions of the dissociation products, allowing for the determination of the different dissociation channels and the energy released into translation.[2][3]
- Resonance-Enhanced Multiphoton Ionization (REMPI): Used for the state-selective detection
  of iodine atoms, enabling the determination of the branching ratio between different

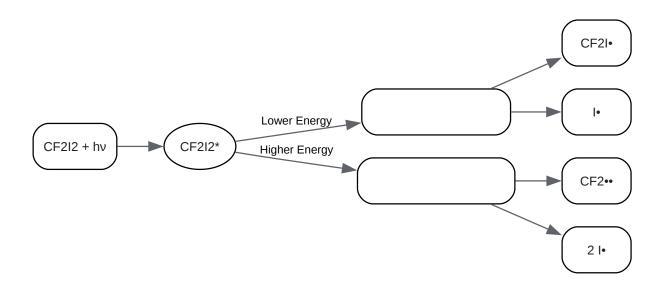


electronic states ( $I(^2P_1/_2)$  and  $I(^2P_3/_2)$ ).[1]

• Femtosecond Infrared Spectroscopy: Employed to probe the dynamics of photodissociation in solution in real-time, identifying nascent photoproducts and their subsequent reactions.[4] [5]

#### Theoretical Methods:

- Time-Dependent Density Functional Theory (TD-DFT): This quantum chemical method is used to calculate the excited electronic potential energy surfaces of CF2I2, providing insights into the dissociation mechanisms and the nature of the electronic transitions involved.[1]
- Ab initio and Density Functional Theory (DFT) Calculations: These methods are used to determine the geometries, energies, and vibrational frequencies of the parent molecule and its photofragments.[6]



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Wavelength-dependent photodissociation pathways of CF2I2.

# Reaction with Hydroxyl Radical (OH): An Area for Further Research

The reaction with the hydroxyl radical is a major atmospheric removal process for many organic compounds. However, a direct comparison of experimental and theoretical rate constants for



the reaction of CF2I2 with OH is currently lacking in the published literature.

Experimental studies on the reaction of OH with a similar molecule, diiodomethane (CH2I2), have been performed using the flash photolysis-resonance fluorescence technique. These studies have determined the temperature-dependent rate constant for the CH2I2 + OH reaction.[7] While this provides a useful reference, the fluorine atoms in CF2I2 are expected to influence the reaction rate, making direct extrapolation unreliable.

Computational studies on the atmospheric oxidation of other fluorinated and iodinated compounds have been conducted using methods like DFT and coupled-cluster theory.[8][9][10] These theoretical approaches could be applied to the CF2I2 + OH reaction to calculate the potential energy surface, identify the reaction mechanism (e.g., hydrogen abstraction vs. addition-elimination), and determine the theoretical rate constant. A comparative analysis would then be possible by performing dedicated experimental measurements for CF2I2.

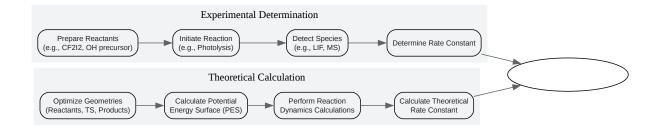
# Reaction with Ground-State Oxygen Atom (O(<sup>3</sup>P)): Data Gap

Similar to the reaction with OH, there is a notable absence of both experimental and theoretical data specifically for the reaction of CF2I2 with ground-state oxygen atoms (O(3P)).

Experimental rate constants for the reaction of O(<sup>3</sup>P) with various alkyl iodides, including CF3I, have been measured.[11] These studies provide a basis for understanding the general reactivity of iodoalkanes with O(<sup>3</sup>P). However, the presence of two iodine atoms and two fluorine atoms in CF2I2 will significantly alter the electronic properties and reactivity compared to singly substituted analogues.

Theoretical investigations into the reactions of  $O(^3P)$  with organic molecules are well-established.[12] Such computational studies could be undertaken for the CF2I2 +  $O(^3P)$  reaction to predict the rate constant and elucidate the reaction mechanism. This would provide valuable theoretical data that could then be compared with future experimental measurements.





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General workflow for comparing experimental and theoretical reaction kinetics.

### **Conclusions and Future Directions**

The photodissociation of **diiododifluoromethane** is a relatively well-characterized process, with good qualitative agreement between experimental observations and theoretical understanding of competing two- and three-body dissociation pathways. Quantitative comparisons of product branching ratios, particularly for the electronic states of iodine atoms, provide a solid benchmark for theoretical models.

In contrast, a significant data gap exists for the reactions of CF2I2 with key atmospheric oxidants, OH and O(³P). While experimental and theoretical methodologies for studying such reactions are well-established, their specific application to CF2I2 is needed. Future research should prioritize:

- Experimental determination of the rate constants for the reactions of CF2I2 with OH and O(3P) over a range of atmospherically relevant temperatures.
- Theoretical calculations of the potential energy surfaces and rate constants for these reactions to provide a detailed mechanistic understanding and allow for a robust comparison with experimental data.

Bridging these data gaps will be essential for developing a comprehensive understanding of the atmospheric chemistry of CF2I2 and accurately assessing its environmental impact.



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